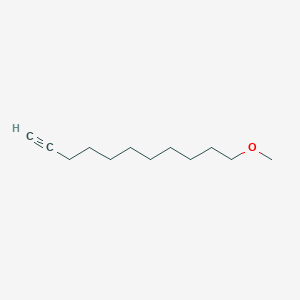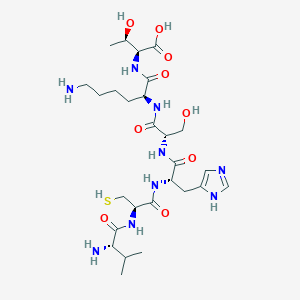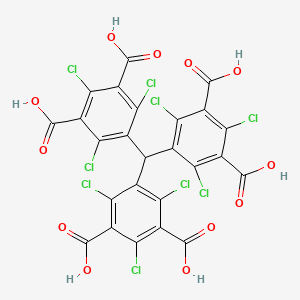![molecular formula C21H21N5O12 B12543341 3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1) CAS No. 669058-34-8](/img/structure/B12543341.png)
3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrobenzoic acid–1-azabicyclo[222]octane (2/1) is a compound formed by the combination of 3,5-dinitrobenzoic acid and 1-azabicyclo[222]octane in a 2:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) typically involves the reaction of 3,5-dinitrobenzoic acid with 1-azabicyclo[2.2.2]octane under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with specific binding sites. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Used as a reducing agent and solvent in various chemical reactions.
Uniqueness
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) is unique due to its combination of a nitro-substituted aromatic ring and a bicyclic nitrogen-containing structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
669058-34-8 |
|---|---|
Formule moléculaire |
C21H21N5O12 |
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/2C7H4N2O6.C7H13N/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-4-8-5-2-7(1)3-6-8/h2*1-3H,(H,10,11);7H,1-6H2 |
Clé InChI |
CDMBQPXYARTWEK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)



![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)


